molecular formula C16H20N2O2 B15209995 1,2-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene

1,2-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B15209995
M. Wt: 272.34 g/mol
InChI Key: GODQBABDTNAFFN-VXGBXAGGSA-N
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Description

1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a benzene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of a benzene derivative with oxazoline precursors. One common method includes the use of substituted benzene-1,2-dicarbaldehydes, which react with oxazoline derivatives under specific conditions to form the desired compound . The reaction conditions often involve the use of fuming sulfuric acid followed by hydrolysis, with yields improved by introducing solid sodium bicarbonate into the reaction mixture before hydrolysis and workup .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxazoline N-oxides.

    Reduction: Reduction reactions can convert the oxazoline rings to their corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve the use of halogens or nitrating agents in the presence of catalysts.

Major Products: The major products formed from these reactions include oxazoline N-oxides, amines, and various substituted benzene derivatives.

Scientific Research Applications

1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects is primarily through its role as a chiral ligand. It forms complexes with transition metals, which then participate in catalytic cycles to facilitate enantioselective reactions. The oxazoline rings provide steric and electronic environments that favor the formation of specific enantiomers in the reaction products .

Comparison with Similar Compounds

Uniqueness: 1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene stands out due to its chiral oxazoline rings, which provide unique steric and electronic properties that are particularly useful in asymmetric catalysis. This makes it a valuable compound in the synthesis of chiral molecules and in studying stereochemical effects in various reactions.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

(4R)-4-ethyl-2-[2-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C16H20N2O2/c1-3-11-9-19-15(17-11)13-7-5-6-8-14(13)16-18-12(4-2)10-20-16/h5-8,11-12H,3-4,9-10H2,1-2H3/t11-,12-/m1/s1

InChI Key

GODQBABDTNAFFN-VXGBXAGGSA-N

Isomeric SMILES

CC[C@@H]1COC(=N1)C2=CC=CC=C2C3=N[C@@H](CO3)CC

Canonical SMILES

CCC1COC(=N1)C2=CC=CC=C2C3=NC(CO3)CC

Origin of Product

United States

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